

# Glycyrrhizin (GLR) in Viral Infections: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | GLR-19    |           |  |  |  |
| Cat. No.:            | B15564982 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Glycyrrhizin (GLR), a triterpenoid saponin from the licorice root (Glycyrrhiza glabra), has demonstrated a broad spectrum of antiviral activities against numerous DNA and RNA viruses. [1][2] Its multifaceted mechanism of action involves direct interference with viral lifecycle stages —such as attachment, entry, and replication—and potent modulation of host immune and inflammatory responses.[3][4] GLR has been shown to inhibit viral replication, directly inactivate virus particles, and suppress inflammation mediated by critical signaling pathways like HMGB1/TLR4.[3] This guide provides an in-depth analysis of GLR's core antiviral mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways, to serve as a comprehensive resource for the scientific community.

#### **Core Antiviral Mechanisms of Action**

GLR's antiviral properties are not attributed to a single mode of action but rather to a combination of effects on both the virus and the host cell. These mechanisms can be broadly categorized as follows:

Inhibition of Viral Entry and Adsorption: GLR can prevent the initial stages of infection for several viruses. It has been shown to inhibit viral adsorption and penetration into host cells.
 [3][5] For influenza A virus, GLR is thought to interact with the cell membrane, reducing endocytotic activity and thereby limiting viral uptake.
 [6] In the case of SARS-CoV-2, GLR can



interact with the viral spike (S) protein, blocking its attachment to the host cell's ACE2 receptor.[7] It may also down-regulate ACE2 expression on host cells.[8]

- Inhibition of Viral Replication and Gene Expression: GLR interferes with the replication
  machinery of various viruses. For SARS-CoV-2, it has been identified as a potent inhibitor of
  the main protease (Mpro), an enzyme essential for processing viral polyproteins and
  enabling replication.[9][10] In Epstein-Barr virus (EBV), GLR disrupts the RNA polymerase II
  complex, leading to reduced mRNA production.[3] It also inhibits protein kinase C (PKC)
  activity, which is implicated in the replication of HIV.
- Modulation of Host Immune and Inflammatory Pathways: A significant component of GLR's efficacy is its ability to regulate the host's response to infection. It can inhibit the release and activity of High Mobility Group Box 1 (HMGB1), a key pro-inflammatory cytokine.[3][4] By targeting the HMGB1/TLR4 signaling pathway, GLR can suppress the downstream activation of NF-κB and MAPKs (p38, JNK), thereby reducing the production of inflammatory cytokines like TNF-α, IL-6, and various chemokines.[3][11] This anti-inflammatory action helps mitigate virus-induced cellular damage.[12]
- Interference with Viral Assembly and Release: For certain viruses, GLR can disrupt the later stages of the viral lifecycle. In Hepatitis C Virus (HCV), GLR inhibits the release of infectious particles from the host cell, possibly by inhibiting phospholipase A2 (PLA2), causing viral core antigens to accumulate intracellularly.[13][14] For Hepatitis B Virus (HBV), GLR suppresses the secretion of the surface antigen (HBsAg) by interfering with its intracellular transport and sialylation in the Golgi apparatus.[15][16]
- Alteration of Membrane Fluidity: GLR, having a molecular structure similar to cholesterol, can decrease the fluidity of both the host cell plasma membrane and the viral envelope.[17]
   This reduction in fluidity can inhibit the membrane fusion events required for the entry of enveloped viruses like HIV and for cell-to-cell viral spread.[3][5][17]

## **Quantitative Data: Antiviral Efficacy of Glycyrrhizin**

The following table summarizes the in vitro antiviral activity of GLR against a range of viruses, providing key quantitative metrics for comparison.



| Virus<br>Family      | Virus                       | Cell Line | Assay Type                               | Efficacy<br>Metric<br>(IC50/EC50)        | Reference |
|----------------------|-----------------------------|-----------|------------------------------------------|------------------------------------------|-----------|
| Coronavirida<br>e    | SARS-CoV                    | Vero      | Cytopathic<br>Effect (CPE)<br>Inhibition | EC50: 300<br>μg/mL                       | [3]       |
| Coronavirida<br>e    | SARS-CoV-2                  | Vero E6   | Replication<br>Inhibition                | Dose-<br>dependent<br>inhibition         | [3]       |
| Coronavirida<br>e    | SARS-CoV-2                  | N/A       | Main<br>Protease<br>(Mpro)<br>Inhibition | 70.3%<br>inhibition at<br>30 μM          | [10]      |
| Orthomyxoviri<br>dae | Influenza A<br>(H5N1)       | A549      | CPE<br>Reduction                         | Significant<br>reduction at<br>200 µg/mL | [3][4]    |
| Hepadnavirid<br>ae   | Hepatitis B<br>Virus (HBV)  | PLC/PRF/5 | HBsAg<br>Secretion<br>Inhibition         | Dose-<br>dependent<br>inhibition         | [15][18]  |
| Flaviviridae         | Hepatitis C<br>Virus (HCV)  | Huh7      | Infectious<br>Virus<br>Production        | 50%<br>reduction at<br>14 ± 2 μg/mL      | [3][19]   |
| Retroviridae         | HIV-1                       | MT-4      | Plaque<br>Formation<br>Inhibition        | 50%<br>inhibition at<br>0.15 mM          | [20]      |
| Retroviridae         | HIV-1                       | MT-4      | CPE<br>Inhibition                        | Complete inhibition at 0.6 mM            | [3][20]   |
| Herpesviridae        | Epstein-Barr<br>Virus (EBV) | N/A       | Replication<br>Inhibition                | Dose-<br>dependent<br>inhibition         | [3]       |



Note: IC<sub>50</sub> (Inhibitory Concentration 50%) and EC<sub>50</sub> (Effective Concentration 50%) values can vary significantly based on the virus strain, cell line, and specific experimental conditions used.

### Key Signaling Pathways and Mechanisms Visualized

The following diagrams, generated using Graphviz DOT language, illustrate the core mechanisms of GLR's antiviral action.

#### **Inhibition of Viral Entry and Replication**



Click to download full resolution via product page

Caption: GLR inhibits viral entry by blocking attachment and uptake, and halts replication by targeting key viral enzymes.

#### Modulation of Host Inflammatory Response ```dot



// Nodes PAMPs [label="Viral PAMPs\n(e.g., dsRNA)", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="Toll-like Receptor 4\n(TLR4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HMGB1 [label="HMGB1\n(Released from damaged cells)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(p38, JNK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, etc.)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; GLR [label="Glycyrrhizin\n(GLR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2, color="#202124"];

// Edges PAMPs -> TLR4 [arrowhead=normal, color="#34A853"]; HMGB1 -> TLR4 [label="Activates", arrowhead=normal, color="#34A853"]; TLR4 -> MAPK [arrowhead=normal, color="#34A853"]; TLR4 -> NFkB [arrowhead=normal, color="#34A853"]; MAPK -> Cytokines [arrowhead=normal, color="#34A853"]; NFkB -> Cytokines [arrowhead=normal, color="#34A853"];

// GLR Inhibition GLR -> HMGB1 [label="Inhibits\nRelease/Activity", arrowhead=tee]; GLR -> TLR4 [arrowhead=tee]; GLR -> MAPK [arrowhead=tee]; GLR -> NFkB [arrowhead=tee]; }

Caption: A logical workflow for experimentally dissecting the antiviral mechanism of action of Glycyrrhizin.

#### **Conclusion and Future Directions**

Glycyrrhizin presents a compelling case as a broad-spectrum antiviral agent with a sophisticated, multi-pronged mechanism of action. It simultaneously targets viral components to inhibit entry and replication while modulating host inflammatory pathways to control immunopathology. The data strongly support its role in interfering with key viral enzymes (e.g., SARS-CoV-2 Mpro), blocking viral attachment (e.g., SARS-CoV-2 Spike-ACE2), and disrupting viral particle maturation and release (e.g., HBV, HCV).

For drug development professionals, GLR serves as a promising lead compound. Future research should focus on:

• Structural Modifications: Designing derivatives of GLR to enhance antiviral potency and specificity while minimizing potential side effects. [3]\* Combination Therapies: Investigating synergistic effects when GLR is combined with existing antiviral drugs, which has already



shown promise for HCV and HBV. [3][4]\* Clinical Validation: Conducting robust, well-controlled clinical trials to validate the in vitro and preclinical findings for specific viral infections, such as COVID-19 and influenza.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. The potential of glycyrrhizin and licorice extract in combating COVID-19 and associated conditions PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 4. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice -PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigen.com.ua [epigen.com.ua]
- 6. Glycyrrhizin inhibits influenza A virus uptake into the cell PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycyrrhizic Acid Inhibits SARS-CoV-2 Infection by Blocking Spike Protein-Mediated Cell Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycyrrhizin Inhibits SARS-CoV-2 Entry into Cells by Targeting ACE2 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycyrrhizin effectively neutralizes SARS-CoV-2 in vitro by inhibiting the viral main protease | Semantic Scholar [semanticscholar.org]
- 10. news-medical.net [news-medical.net]
- 11. Exploring the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Glycyrrhizic and Glycyrrhetinic Acids PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting liquorice (Glycyrrhiza glabra L.) as anti-inflammatory, antivirals and immunomodulators: Potential pharmacological applications with mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]







- 13. Antiviral Activity of Glycyrrhizin against Hepatitis C Virus In Vitro | PLOS One [journals.plos.org]
- 14. [PDF] Antiviral Activity of Glycyrrhizin against Hepatitis C Virus In Vitro | Semantic Scholar [semanticscholar.org]
- 15. Effects of glycyrrhizin on hepatitis B surface antigen: a biochemical and morphological study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Glycyrrhizin as antiviral agent against Hepatitis C Virus PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibitory effect of glycyrrhizin on the in vitro infectivity and cytopathic activity of the human immunodeficiency virus [HIV (HTLV-III/LAV)] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glycyrrhizin (GLR) in Viral Infections: A Technical Guide to Mechanisms of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564982#glycyrrhizin-glr-mechanism-of-action-in-viral-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com